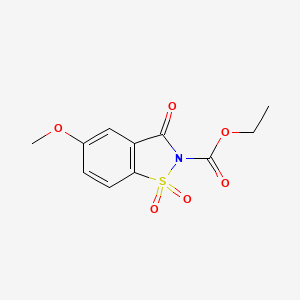

![molecular formula C18H21N7O2 B5573030 N,N-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573030.png)

N,N-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

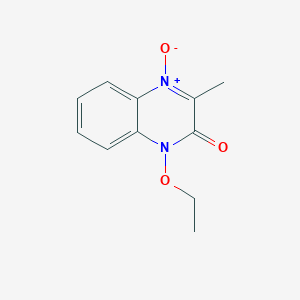

This compound is a complex organic molecule that contains several interesting functional groups, including a 1,2,4-oxadiazole ring and a pyrazolo[1,5-a]pyrazine ring. Compounds with these types of rings often exhibit interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The 1,2,4-oxadiazole ring contains an oxygen atom and two nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazine rings can undergo a variety of chemical reactions, including substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. In general, compounds with these types of rings are likely to be solid at room temperature and may have interesting optical or electronic properties .Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Activity

The synthesis of novel pyrazole derivatives, including compounds structurally related to N,N-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide, has shown significant antidepressant and anticonvulsant activities. These compounds were synthesized through reactions involving substituted carboxylic acid hydrazides and evaluated for their biological activities in mice, displaying promising results comparable to standard medications like imipramine and phenobarbital sodium (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Anticancer Applications

Another avenue of research explores the anticancer potential of pyrazole and pyrazolopyrimidine derivatives. Studies have developed compounds with notable efficacy against cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. These compounds, derived through hydrolysis and condensation reactions, have been identified for their potent inhibitory activities, highlighting the versatility of this chemical framework in developing new anticancer agents (Abdellatif et al., 2014).

Heterocyclic Synthesis and Biological Evaluation

The utility of enaminonitriles in heterocyclic synthesis has led to the creation of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's role in synthesizing diverse heterocyclic structures with potential biological applications. These synthesized compounds have been characterized and evaluated for their possible medicinal value, further expanding the chemical's utility in drug discovery processes (Fadda, Etman, El-Seidy, & Elattar, 2012).

Cytotoxicity and Antitumor Activity

Research into the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has uncovered compounds with significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies not only contribute to understanding the compound's chemical properties but also its potential as a lead compound in antitumor drug development (Hassan, Hafez, & Osman, 2014).

Direcciones Futuras

The study of compounds containing 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazine rings is a very active area of research, with potential applications in medicinal chemistry and materials science . Future work could involve the synthesis of new derivatives of this compound and the exploration of their properties and potential applications.

Propiedades

IUPAC Name |

N,N-dimethyl-2-[[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-23(2)18(26)24-8-9-25-15(12-24)10-14(21-25)11-19-17-20-16(22-27-17)13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXDEPGMQKMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC3=NC(=NO3)C4=CC=CC=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)

![methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B5572990.png)

![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)

![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

![2-[(2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5573016.png)

![methyl 4,5-dimethoxy-2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5573024.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5573037.png)

![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)